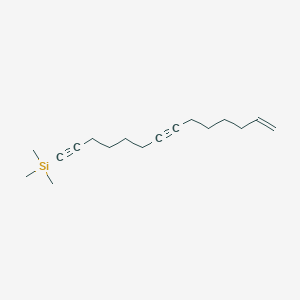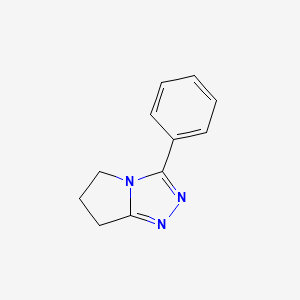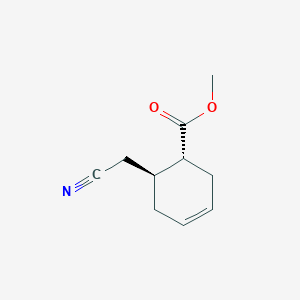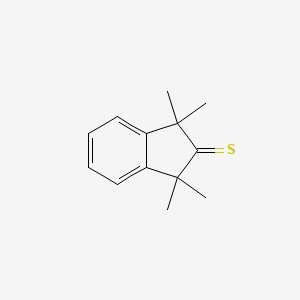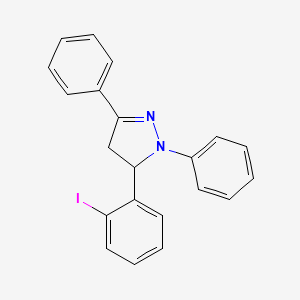![molecular formula C15H10ClNOS B14440454 2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one CAS No. 77946-51-1](/img/structure/B14440454.png)
2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an amino group attached to a chlorophenylmethylidene moiety, which is further connected to a benzothiophene core. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzothiophene under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is often heated to a specific temperature to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Amino(2-bromophenyl)methylidene]-1-benzothiophen-3(2H)-one
- 2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one
- 2-[Amino(2-methylphenyl)methylidene]-1-benzothiophen-3(2H)-one
Uniqueness
2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it different from its analogs with other substituents.
Eigenschaften
CAS-Nummer |
77946-51-1 |
|---|---|
Molekularformel |
C15H10ClNOS |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
2-(2-chlorobenzenecarboximidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10ClNOS/c16-11-7-3-1-5-9(11)13(17)15-14(18)10-6-2-4-8-12(10)19-15/h1-8,17-18H |
InChI-Schlüssel |
WMAPATSMUXISPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=N)C3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


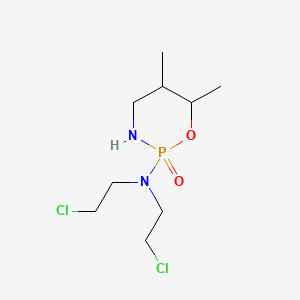
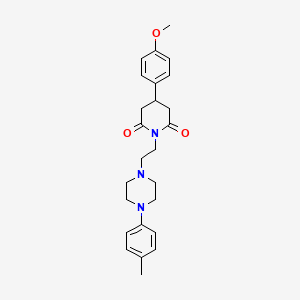
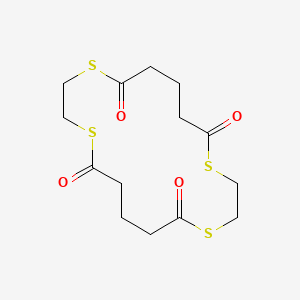
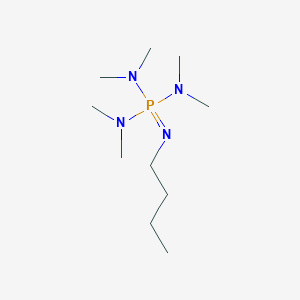
![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)


